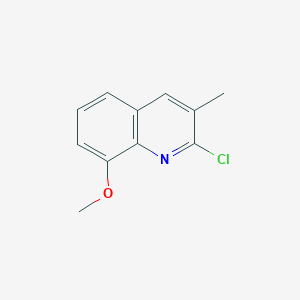

2-Chloro-8-methoxy-3-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of 2-amino-8-methoxy-3-methylquinoline.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-8-methoxy-3-methyl-1,2-dihydroquinoline.

Scientific Research Applications

2-Chloro-8-methoxy-3-methylquinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

2-Chloro-8-methylquinoline: Lacks the methoxy group at the eighth position.

8-Methoxy-3-methylquinoline: Lacks the chlorine atom at the second position.

2-Chloro-3-methylquinoline: Lacks the methoxy group at the eighth position.

Uniqueness: 2-Chloro-8-methoxy-3-methylquinoline is unique due to the combined presence of chlorine, methoxy, and methyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position. Its molecular formula is C₁₁H₁₀ClN₁O, with a molecular weight of approximately 207.66 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Antimicrobial Activity : The compound exhibits potential antimicrobial effects through the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism is crucial for its effectiveness against various bacterial strains.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase in cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives of quinoline, including this compound, showed significant antibacterial activity against Staphylococcus aureus and E. coli. The effectiveness was assessed using disc diffusion methods .

- Cytotoxicity in Cancer Research : A notable research effort focused on evaluating the cytotoxicity of this compound on colorectal cancer cell lines (HCT116 and Caco-2). The results indicated that it exhibited remarkable cytotoxicity with an IC50 value of 0.35 μM against HCT116 cells, significantly outperforming other compounds tested .

- Cell Cycle Arrest Mechanism : Further investigation revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in colorectal cancer cells, indicating its potential as an effective anticancer agent .

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

2-chloro-8-methoxy-3-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)13-11(7)12/h3-6H,1-2H3 |

InChI Key |

XWONAVRVXVZUFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)N=C1Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.